molecular formula C18H15BrN4O2S2 B2403980 4-bromo-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392292-14-7

4-bromo-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2403980
CAS No.: 392292-14-7
M. Wt: 463.37
InChI Key: WBNNLBPRNCDGAN-UHFFFAOYSA-N
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Description

4-bromo-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound with a molecular formula of C22H19BrN2O2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting with the formation of the thiadiazole ring. One common synthetic route includes the reaction of m-tolylamine with chloroacetic acid to form an intermediate, which is then reacted with bromobenzamide under specific conditions to introduce the bromine atom.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to manage the reactivity of the intermediates and the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The bromine atom can be oxidized to form a bromate ion.

  • Reduction: : The thiadiazole ring can be reduced to form a thioamide derivative.

  • Substitution: : The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: : Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed

  • Oxidation: : Bromate ion (BrO3-)

  • Reduction: : Thioamide derivative

  • Substitution: : Various substituted benzamide derivatives

Scientific Research Applications

  • Chemistry: : It can be used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: : It may serve as a probe in biochemical studies to understand enzyme mechanisms.

  • Medicine: : It could be explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

  • Industry: : It might be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which 4-bromo-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide exerts its effects involves its interaction with specific molecular targets. The thiadiazole ring and benzamide group may interact with enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of the bromine atom and the thiadiazole ring. Similar compounds might include other benzamide derivatives or thiadiazole-containing molecules, but the exact structure and functional groups set it apart.

List of Similar Compounds

  • 4-bromo-N-(2-oxo-2-phenyl-1-m-tolylamino-ethyl)-benzamide

  • 2-oxo-2-(m-tolylamino)ethyl-thio-1,3,4-thiadiazole derivatives

  • Other brominated benzamide compounds

Properties

IUPAC Name

4-bromo-N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN4O2S2/c1-11-3-2-4-14(9-11)20-15(24)10-26-18-23-22-17(27-18)21-16(25)12-5-7-13(19)8-6-12/h2-9H,10H2,1H3,(H,20,24)(H,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBNNLBPRNCDGAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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